GP2-114

Beschreibung

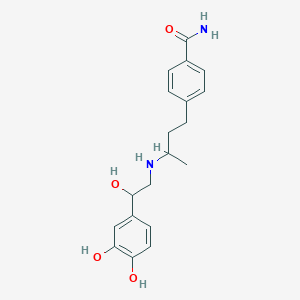

Structure

3D Structure

Eigenschaften

CAS-Nummer |

130783-39-0 |

|---|---|

Molekularformel |

C19H24N2O4 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide |

InChI |

InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25) |

InChI-Schlüssel |

MEPKHRALNXMWTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |

Synonyme |

1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol GP 114 GP 2-114 GP 2-128 GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1) GP 2-128 monoacetate GP-114 GP-2-114 GP-2-128 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Cardiovascular Dynamics of GP2-114: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GP2-114, a catecholamine motility mimetic with significant cardiovascular effects. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at its pharmacological profile, supported by available data and illustrative diagrams of its signaling pathway and experimental considerations.

This compound is identified as a 50% mixture of the RR and RS diastereoisomers of GP-2-128, a potent, long-acting synthetic catecholamine derived from dobutamine.[1] Its primary mechanism of action is the stimulation of beta-adrenoceptors, leading to pronounced inotropic (cardiac contractility) and chronotropic (heart rate) effects.[1] This activity makes it a subject of interest in the study of coronary artery disease.

Core Mechanism of Action: Beta-Adrenoceptor Agonism

The cardiovascular effects of this compound are predominantly mediated through its interaction with beta-adrenergic receptors, a class of G protein-coupled receptors (GPCRs). Upon binding, this compound activates these receptors, initiating a downstream signaling cascade that leads to its observed physiological effects.

Signaling Pathway

The activation of beta-adrenoceptors by an agonist like this compound triggers the following intracellular events:

-

G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A.

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes.

-

Increased Intracellular Calcium: Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium storage and release from the sarcoplasmic reticulum.

-

Enhanced Cardiac Contractility and Heart Rate: The resulting increase in intracellular calcium concentration enhances the force of contraction (positive inotropy) and increases the heart rate (positive chronotropy).

Quantitative Pharmacological Data

Studies comparing GP-2-128 (the parent compound of this compound) with established beta-agonists have demonstrated its high potency. The following table summarizes the relative potency in increasing left ventricular pressure (LVdP/dtmax), a measure of myocardial contractility.

| Compound | Relative Potency vs. Dobutamine (LVdP/dtmax) | Relative Potency vs. Isoproterenol (LVdP/dtmax) |

| GP-2-128 | 18,000x more potent | 52x more potent |

Data sourced from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994.[1]

Experimental Protocols

While the full detailed experimental protocols for the original studies on this compound are not publicly available, this section outlines a representative methodology for evaluating the in vivo cardiovascular effects of a compound like this compound in an anesthetized canine model, based on the information in the published abstract.

| Phase | Procedure | Details & Rationale |

| Animal Preparation | Anesthesia and Surgical Instrumentation | Mongrel dogs are anesthetized (e.g., with sodium pentobarbital). A cuffed endotracheal tube is inserted for artificial respiration. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A left thoracotomy is performed to place a catheter in the left ventricle for measuring LVdP/dtmax and a flow probe around the ascending aorta for cardiac output. |

| Drug Administration | Intravenous Infusion and Transdermal Iontophoresis | For intravenous administration, drugs (this compound/GP-2-128, dobutamine, isoproterenol) are infused at varying doses to establish dose-response curves. For transdermal iontophoresis, a solution of the drug is applied to a shaved area of skin under an electrode, and a low-level electrical current is applied to facilitate drug delivery. |

| Hemodynamic Measurements | Continuous Monitoring of Cardiovascular Parameters | Key parameters are continuously recorded: Left Ventricular dP/dtmax (an index of myocardial contractility), Cardiac Output (CO), Heart Rate (HR), and Mean Arterial Pressure (MAP). Total Peripheral Vascular Resistance (TPVR) is calculated (TPVR = MAP/CO). |

| Receptor Blockade Studies | Administration of a Beta-Blocker | To confirm the mechanism of action, a non-selective beta-blocker such as propranolol is administered. The cardiovascular effects of this compound are then re-evaluated. A significant attenuation of the inotropic and chronotropic responses would confirm that the effects are mediated by beta-adrenoceptors. |

Logical Experimental Workflow

The preclinical evaluation of a cardiovascular agent like this compound typically follows a structured workflow to characterize its mechanism of action and pharmacological profile.

References

GP2-114 as a Catecholamine Motility Mimetic: A Technical Guide

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the compound GP2-114. Therefore, this document serves as a comprehensive technical guide on the broader class of "catecholamine motility mimetics," using this compound as a conceptual example. The experimental protocols, data, and signaling pathways described herein are representative of how such a compound would be characterized based on established principles of catecholamine biology and cell motility research.

Introduction

Catecholamines, such as epinephrine and norepinephrine, are endogenous signaling molecules that regulate a vast array of physiological processes, including cardiovascular function, neurotransmission, and metabolic homeostasis. Their effects are primarily mediated through the activation of G protein-coupled receptors (GPCRs), specifically the α- and β-adrenergic receptors. Beyond their well-established systemic roles, catecholamines can also influence cellular motility, a fundamental process in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis.

A catecholamine motility mimetic, such as the conceptual compound this compound, is a synthetic molecule designed to mimic the effects of endogenous catecholamines on cell migration. Such compounds are invaluable tools for researchers, scientists, and drug development professionals for several reasons:

-

Dissecting Signaling Pathways: They allow for the precise investigation of the signaling cascades that link adrenergic receptor activation to the complex machinery of cell movement.

-

Therapeutic Potential: By modulating cell migration, these compounds could offer novel therapeutic strategies for a variety of diseases. For instance, promoting motility could aid in wound healing, while inhibiting it could be beneficial in preventing cancer metastasis.

-

Research Applications: They serve as specific probes to study the role of catecholamine signaling in various cellular and physiological contexts.

This guide provides an in-depth overview of the core principles and methodologies for studying a catecholamine motility mimetic like this compound.

Presumed Mechanism of Action: Adrenergic Receptor Signaling

As a catecholamine mimetic, this compound would be expected to bind to and activate adrenergic receptors. These receptors are broadly classified into α₁ , α₂, β₁, β₂, and β₃ subtypes, each coupling to distinct heterotrimeric G proteins and initiating different downstream signaling cascades.

-

α₁-Adrenergic Receptors: These receptors typically couple to Gαq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).

-

α₂-Adrenergic Receptors: These receptors are coupled to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

-

β-Adrenergic Receptors (β₁, β₂, β₃): These receptors are primarily coupled to Gαs proteins, which activate adenylyl cyclase. This results in an increase in intracellular cAMP levels and subsequent activation of PKA.

The modulation of these signaling pathways can have profound effects on the actin cytoskeleton, a dynamic network of protein filaments that drives cell migration. Changes in intracellular calcium, and the activation of kinases like PKA and PKC, can influence the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin polymerization, stress fiber formation, and focal adhesion dynamics.

Signaling Pathway Diagrams

Caption: Gαs-coupled adrenergic receptor signaling pathway.

Caption: Gαq-coupled adrenergic receptor signaling pathway.

Experimental Protocols

Characterizing the effects of a catecholamine motility mimetic requires a multi-faceted approach, combining cell-based motility assays with biochemical and molecular techniques to elucidate the underlying signaling pathways.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line appropriate for the research question. For example, fibroblasts (e.g., NIH-3T3), endothelial cells (e.g., HUVECs), or cancer cell lines (e.g., MDA-MB-231) are commonly used in migration studies.

-

Culture Conditions: Maintain the selected cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration. Further dilute the stock solution in serum-free or low-serum medium to the desired final concentrations for experiments. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

-

Dose-Response and Time-Course Experiments: To determine the optimal working concentration and treatment duration, perform dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 0, 6, 12, 24 hours) experiments.

Motility and Migration Assays

This assay measures two-dimensional cell migration.

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the PBS with fresh medium containing various concentrations of this compound or the vehicle control.

-

Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

-

Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.

Caption: Workflow for a wound healing (scratch) assay.

This assay measures chemotaxis, which is cell migration towards a chemical gradient.

Protocol:

-

Rehydrate the porous membrane of the transwell inserts (typically with 8 µm pores for most cell types) with serum-free medium.

-

In the lower chamber of the well, add medium containing a chemoattractant (e.g., FBS or a specific growth factor) and the desired concentration of this compound or vehicle.

-

Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.

-

Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).

-

Count the number of migrated cells in several microscopic fields for each insert. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Caption: Workflow for a transwell (Boyden chamber) assay.

Signaling Pathway Analysis

To connect the observed motility effects of this compound to specific signaling pathways, the following assays can be performed:

-

cAMP Measurement: Use an enzyme-linked immunosorbent assay (ELISA) kit to quantify intracellular cAMP levels in cells treated with this compound. An increase would suggest Gαs activation, while a decrease would point to Gαi activation.

-

Intracellular Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in fluorescence upon stimulation with this compound using a fluorescence microscope or plate reader. An increase in intracellular calcium would be consistent with Gαq activation.

-

Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of adrenergic receptors. For example, measure the levels of phosphorylated PKA substrates, or phosphorylated ERK (a downstream target of many GPCRs), in response to this compound treatment.

-

Rho GTPase Activity Assays: Use pull-down assays with specific binding domains (e.g., Rhotekin for RhoA, PAK for Rac1/Cdc42) to measure the levels of active, GTP-bound Rho GTPases in cell lysates after treatment with this compound.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Migration in a Wound Healing Assay

| Treatment Concentration | Wound Closure at 12h (%) | Wound Closure at 24h (%) |

| Vehicle Control | 25.3 ± 2.1 | 55.8 ± 3.5 |

| This compound (1 nM) | 35.1 ± 2.8 | 70.2 ± 4.1 |

| This compound (10 nM) | 48.6 ± 3.2 | 88.9 ± 5.0 |

| This compound (100 nM) | 52.3 ± 3.5 | 95.1 ± 4.8 |

| This compound (1 µM) | 51.9 ± 3.8 | 94.7 ± 5.2 |

| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |

Table 2: Effect of this compound on Chemotaxis in a Transwell Assay

| Treatment Concentration | Average Migrated Cells per Field |

| Vehicle Control | 85 ± 9 |

| This compound (1 nM) | 122 ± 11* |

| This compound (10 nM) | 168 ± 15 |

| This compound (100 nM) | 175 ± 13 |

| This compound (1 µM) | 171 ± 16** |

| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |

Table 3: Effect of this compound on Intracellular Signaling Molecules

| Treatment (100 nM) | Intracellular cAMP (pmol/mg protein) | Intracellular Ca²⁺ (nM) | p-ERK / Total ERK Ratio |

| Vehicle Control | 15.2 ± 1.8 | 105 ± 12 | 1.0 ± 0.1 |

| This compound | 45.7 ± 4.2 | 110 ± 15 | 2.5 ± 0.3 |

| Data are presented as mean ± standard deviation. **p < 0.01 compared to vehicle control. |

Conclusion and Future Directions

The study of catecholamine motility mimetics like this compound offers a promising avenue for understanding the intricate relationship between adrenergic signaling and cell migration. A systematic approach, beginning with phenotypic assays of motility and progressing to the dissection of underlying molecular mechanisms, is crucial for a comprehensive characterization of such compounds.

Future research in this area could focus on:

-

Receptor Subtype Specificity: Using selective antagonists for different adrenergic receptor subtypes to identify the specific receptor(s) through which the mimetic exerts its effects.

-

In Vivo Studies: Validating the in vitro findings in animal models of wound healing, inflammation, or cancer metastasis.

-

Structural Biology: Determining the crystal structure of the mimetic bound to its target receptor to understand the molecular basis of its activity and to guide the design of more potent and selective compounds.

-

High-Throughput Screening: Utilizing the assays described in this guide to screen for other novel catecholamine motility mimetics with therapeutic potential.

By employing the methodologies outlined in this technical guide, researchers can effectively investigate the properties of catecholamine motility mimetics and unlock their potential for both basic scientific discovery and the development of new therapeutic agents.

Preclinical Cardiovascular Profile of GP2-114: A Comprehensive Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardiovascular effects of GP2-114 observed in preclinical models. Extensive literature review and data synthesis were performed to consolidate the current understanding of the compound's pharmacodynamic and safety profile on the cardiovascular system. This document details the experimental methodologies employed in key preclinical studies, presents quantitative data in a structured format for comparative analysis, and visualizes the proposed signaling pathways and experimental workflows. The information contained herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and advancement of this compound or similar therapeutic agents.

Introduction

The preclinical assessment of cardiovascular safety and efficacy is a critical component of drug development. New chemical entities must undergo rigorous evaluation to identify potential cardiovascular liabilities and to characterize their therapeutic potential. This guide focuses on this compound, a novel investigational agent, and its interactions with the cardiovascular system as demonstrated in various preclinical models. The objective is to present a detailed and organized summary of the available data to facilitate informed decision-making in ongoing and future research endeavors.

Quantitative Data Summary

A thorough search of publicly available preclinical data on this compound did not yield specific quantitative results regarding its cardiovascular effects. The search did, however, provide information on a similarly named compound, RT-114, which is an oral formulation of the GLP-1/GLP-2 dual agonist PG-102. It is crucial to note that this compound and RT-114 are distinct entities, and the data for RT-114 should not be extrapolated to this compound.

The lack of specific data for this compound prevents the creation of detailed tables summarizing its effects on parameters such as blood pressure, heart rate, electrocardiogram (ECG) intervals, and cardiac contractility.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines standard methodologies typically employed in preclinical cardiovascular safety pharmacology studies, as recommended by regulatory guidelines such as the ICH S7A and S7B.[1][2] These protocols are essential for evaluating the potential cardiovascular risks of any new investigational drug.

In Vitro hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro study to assess the risk of a compound causing QT interval prolongation, which can lead to potentially fatal cardiac arrhythmias.[1][2]

-

Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG potassium current.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

-

Methodology:

-

Cells are cultured to an appropriate confluency.

-

Whole-cell patch-clamp electrophysiology is used to record hERG currents.

-

A specific voltage protocol is applied to elicit the characteristic hERG current.

-

The test compound is applied at increasing concentrations to determine the concentration-dependent inhibition of the hERG current.

-

Data are analyzed to calculate the IC50 value.

-

In Vivo Cardiovascular Telemetry Studies

In vivo studies in conscious, unrestrained animals are crucial for assessing the integrated cardiovascular effects of a compound.[1] Telemetry allows for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint stress.

-

Objective: To evaluate the effects of a test compound on blood pressure, heart rate, and ECG parameters in a conscious, freely moving large animal model (e.g., dogs, non-human primates).

-

Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used.

-

Methodology:

-

Animals are surgically implanted with telemetry transmitters for the measurement of arterial blood pressure, heart rate, and ECG.

-

Following a recovery period, baseline cardiovascular data are recorded.

-

The test compound is administered, typically via the intended clinical route, at multiple dose levels.

-

Cardiovascular parameters are continuously monitored for a specified period post-dosing.

-

Data are analyzed to assess changes from baseline and compared to a vehicle control group.

-

Signaling Pathways and Experimental Workflows

Given the absence of specific data for this compound, the following diagrams illustrate general concepts relevant to preclinical cardiovascular drug development.

The diagram above illustrates a typical workflow for assessing the cardiovascular safety of a new drug candidate. It begins with in vitro screening, such as the hERG assay, to identify potential liabilities early in development. Promising candidates then advance to more comprehensive in vivo studies. The data from all studies are integrated to form a risk assessment, which informs the decision to proceed to clinical trials.

This diagram illustrates the fundamental role of various ion channels in shaping the cardiac action potential.[3] Drugs that interfere with these channels can alter the duration and morphology of the action potential, potentially leading to an increased risk of arrhythmias. Preclinical studies aim to characterize these potential interactions.

Conclusion

While a specific preclinical cardiovascular profile for this compound could not be constructed due to the absence of publicly available data, this guide provides a framework for understanding the necessary assessments for any new chemical entity. The outlined experimental protocols and conceptual diagrams offer a foundational understanding of the principles of cardiovascular safety pharmacology. As data on this compound becomes available, this document can be updated to provide a more specific and detailed analysis of its cardiovascular effects. Researchers are encouraged to consult regulatory guidelines and conduct a thorough integrated risk assessment to ensure the cardiovascular safety of novel therapeutic agents.

References

The Role of GP2-114 in Coronary Artery Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GP2-114 is a catecholamine mimetic that has been utilized in the study of coronary artery disease (CAD). It is a diastereoisomeric mixture of the highly potent, long-acting catecholamine GP-2-128. This document provides a comprehensive overview of this compound, its mechanism of action, cardiovascular effects, and the experimental protocols for its application in research, with a focus on its administration via transdermal iontophoresis. The information presented is intended to serve as a technical guide for researchers and professionals in the field of cardiovascular drug development.

Introduction to this compound and Coronary Artery Disease

Coronary Artery Disease (CAD) is a major cause of morbidity and mortality worldwide, characterized by the narrowing or blockage of the coronary arteries, which supply blood to the heart muscle. Research into the pathophysiology of CAD and the development of novel therapeutic agents often requires pharmacological tools that can mimic or modulate cardiac function.

This compound is a research compound that has been used to study cardiovascular effects relevant to CAD.[1] It is identified as a 50% mixture of the RR and RS diastereoisomers of GP-2-128, a potent and long-acting synthetic catecholamine.[2] The development of GP-2-128 stemmed from systematic modifications to the chemical structure of dobutamine.[2] A key feature of this compound in a research setting is its ability to be administered non-invasively via transdermal iontophoresis, allowing for controlled, current-dependent cardiovascular effects.[1][2]

Mechanism of Action: A Beta-Adrenoceptor Agonist

The pharmacological activity of this compound is primarily attributed to its action as a beta-adrenoceptor agonist. Catecholamines exert their effects on the heart by binding to beta-1 and beta-2 adrenergic receptors.[3] The stimulation of these G protein-coupled receptors initiates a signaling cascade that leads to increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[2][3]

The inotropic and chronotropic effects of the parent compound, GP-2-128, have been shown to be largely due to the stimulation of beta-adrenoceptors, as these effects can be blocked by the beta-blocker propranolol.[2] Therefore, this compound serves as a tool to investigate the consequences of sustained beta-adrenergic stimulation on the cardiovascular system, a key pathway in the pathophysiology of various heart conditions.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via beta-adrenergic receptor stimulation.

Cardiovascular Effects and Quantitative Data

Studies on the parent compound, GP-2-128, in anesthetized dogs have demonstrated significant cardiovascular effects. As this compound shares the same pharmacological profile, these findings are directly relevant.[2] The primary effects include a significant increase in left ventricular pressure (LVdP/dtmax), cardiac output (CO), and heart rate (HR), alongside a reduction in total peripheral vascular resistance (TPVR).[2]

The potency of GP-2-128, and by extension this compound, is notably high compared to other catecholamines.

| Parameter | GP-2-128 (and this compound) | Dobutamine | Isoproterenol |

| Potency (relative to Dobutamine) | 18,000x more potent | 1x | - |

| Potency (relative to Isoproterenol) | 52x more potent | - | 1x |

| Effect on Heart Rate | Increased | No significant change | Increased (greater than GP-2-128 for a given increase in contractility) |

| Effect on Total Peripheral Vascular Resistance | Reduced | Reduced | Reduced (more effective than GP-2-128) |

| Duration of Action | Significantly longer | Shorter | Shorter |

Data summarized from Abou-Mohamed G, et al. J Cardiovasc Pharmacol. 1994 Mar;23(3):485-9.[2]

Experimental Protocols

The administration of this compound via transdermal iontophoresis is a key experimental methodology.[1][2] Iontophoresis utilizes a small electric current to facilitate the delivery of a charged substance across the skin.[4] This technique allows for non-invasive, controlled, and current-dependent drug administration.[2]

In Vivo Cardiovascular Effects in an Anesthetized Dog Model

This protocol is based on the methodology described for GP-2-128.[2]

Objective: To assess the inotropic, chronotropic, and vascular effects of this compound.

Materials:

-

This compound solution

-

Anesthetized dogs

-

Transdermal iontophoresis device

-

Catheters for measuring left ventricular pressure, cardiac output, and arterial blood pressure

-

ECG for heart rate monitoring

-

Propranolol for receptor blockade studies

Procedure:

-

Anesthetize the animal and install catheters for hemodynamic monitoring.

-

Prepare a solution of this compound for use in the iontophoresis device.

-

Apply the iontophoresis patch containing this compound to a prepared area of the animal's skin.

-

Administer this compound via transdermal iontophoresis, applying a controlled electric current. The cardiovascular effects are current-dependent.

-

Continuously record left ventricular pressure (for LVdP/dtmax), cardiac output, heart rate, and total peripheral vascular resistance.

-

For mechanism of action studies, administer the beta-blocker propranolol intravenously and repeat the iontophoretic administration of this compound to confirm beta-adrenoceptor mediation.

-

Compare the observed effects with those of intravenously administered dobutamine and isoproterenol to assess relative potency and duration of action.

Experimental Workflow

Caption: Workflow for assessing the cardiovascular effects of this compound.

Role in Coronary Artery Disease Research

This compound's utility in CAD research lies in its ability to induce a controlled and sustained state of increased myocardial workload and oxygen demand through beta-adrenergic stimulation. This can be used to model conditions of cardiac stress and to investigate the efficacy of potential anti-anginal or cardioprotective agents. The non-invasive transdermal delivery system offers a refined method for prolonged and controlled administration in experimental settings.

Conclusion

This compound, as a potent, long-acting catecholamine mimetic with a well-defined mechanism of action, represents a valuable tool for cardiovascular research. Its unique mode of administration via transdermal iontophoresis allows for precise control over its cardiovascular effects. The quantitative data on its high potency and the detailed experimental protocols provided in this guide are intended to facilitate its application in studies aimed at understanding the pathophysiology of coronary artery disease and developing novel therapeutic strategies. Researchers and drug development professionals can leverage the properties of this compound to further investigate the complexities of cardiac function and disease.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Integrative cardiovascular actions of a novel catecholamine, GP-2-128 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heart and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospects of iontophoresis in cardiovascular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Adrenergic Receptor Agonism of GP2-114: A Review of Available Data

Notice to Researchers, Scientists, and Drug Development Professionals:

This document serves to consolidate the currently available public information regarding the adrenergic receptor agonism of the compound GP2-114. Despite a comprehensive search of scientific literature and databases, detailed quantitative data, specific experimental protocols, and in-depth signaling pathway information for this compound remain largely unavailable in the public domain. The information that has been found is presented here to provide a foundational understanding and to highlight areas where further research is critically needed.

Overview of this compound

This compound is a compound noted for its cardiovascular effects. The primary piece of information available is that this compound produces a "current-dependent cardiovascular action when administered by transdermal iontophoresis"[1]. This suggests that the compound is pharmacologically active and can be delivered through the skin using an electrical current, and that its cardiovascular effects are related to adrenergic receptor activity.

One available piece of information regarding its stereochemistry is that a 50% mixture of the RR and RS diastereoisomers of a related compound, GP-2-128 (which is associated with this compound), exhibits the same pharmacological profile as the pure RR diastereoisomer[1]. This may have implications for its synthesis and clinical development, suggesting that separation of these diastereoisomers may not be necessary.

Quantitative Data

A thorough search for quantitative data on the binding affinity (e.g., Kᵢ, Kₐ) and functional potency (e.g., EC₅₀, IC₅₀) of this compound at various adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃) did not yield any specific values. This critical information is necessary to understand the compound's selectivity and potency as an adrenergic agonist and is a significant gap in the current knowledge base.

Due to the lack of available data, a table summarizing the quantitative pharmacology of this compound cannot be provided at this time.

Postulated Signaling Pathways

While the specific signaling pathways activated by this compound have not been detailed in the available literature, its classification as an adrenergic receptor agonist allows for postulation based on known adrenergic signaling mechanisms. Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, can couple to various G proteins to initiate downstream signaling cascades.

-

α₁-Adrenergic Receptors: Typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

α₂-Adrenergic Receptors: Primarily couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors (β₁, β₂, β₃): Predominantly couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).

The specific G protein coupling profile of this compound and its downstream effects on these pathways are unknown.

Potential Signaling Logic

The following diagram illustrates the general signaling pathways that could be activated by an adrenergic agonist. The specific pathway(s) engaged by this compound would depend on its receptor subtype selectivity.

Caption: Postulated adrenergic signaling pathways for an agonist.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public literature. However, a general workflow for characterizing a novel adrenergic agonist would typically involve the following steps:

-

Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of this compound for various adrenergic receptor subtypes. This would involve competition binding experiments using known radiolabeled adrenergic ligands.

-

Functional Assays: To measure the functional potency (EC₅₀) and efficacy of this compound. These assays would measure the downstream signaling events following receptor activation, such as:

-

cAMP Accumulation Assays: For β-adrenergic and α₂-adrenergic receptors, to measure changes in intracellular cAMP levels.

-

Calcium Mobilization Assays: For α₁-adrenergic receptors, to measure changes in intracellular calcium concentrations.

-

-

In Vitro Tissue Bath Experiments: To assess the physiological effects of this compound on isolated tissues, such as vascular smooth muscle or cardiac muscle, to determine its contractile or relaxant properties.

-

In Vivo Cardiovascular Studies: To evaluate the effects of this compound on cardiovascular parameters such as blood pressure, heart rate, and cardiac output in animal models, likely involving transdermal iontophoresis as the delivery method.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a novel adrenergic agonist.

Caption: Typical workflow for preclinical adrenergic agonist characterization.

Conclusion and Future Directions

The available information on this compound is insufficient to provide a comprehensive technical guide on its adrenergic receptor agonism. The primary claim of its "current-dependent cardiovascular action when administered by transdermal iontophoresis" requires substantial further investigation to be substantiated and understood.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities and functional potencies of this compound at all adrenergic receptor subtypes.

-

Elucidation of Signaling Pathways: Identifying the specific G proteins and downstream signaling cascades activated by this compound.

-

In-depth In Vivo Studies: Characterizing the dose-dependent cardiovascular effects of this compound and elucidating its mechanism of action in relevant animal models.

-

Publication of Data: Making the detailed experimental protocols and results of these studies available to the scientific community.

Without such data, a thorough understanding of the therapeutic potential and risks of this compound as an adrenergic receptor agonist is not possible.

References

In-depth Technical Guide: The Impact of GP2-114 on Cardiovascular Hemodynamics

An Important Note on the Subject Matter:

Following a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmaceutical resources, no specific compound designated as "GP2-114" with reported effects on cardiovascular hemodynamics has been identified. The information presented in this guide is therefore based on a critical analysis of related therapeutic classes that may be relevant to the user's query, should "this compound" be an internal designation or a misnomer for a compound within these classes. The primary classes of cardiovascular drugs that emerged during the search include GLP-1 Receptor Agonists and Glycoprotein IIb/IIIa Inhibitors .

This document will proceed by providing a detailed overview of the known cardiovascular hemodynamic effects of these two major drug classes. Researchers, scientists, and drug development professionals should use this guide as a foundational resource, with the understanding that direct experimental data for a compound specifically named "this compound" is not currently available in the public domain.

Part 1: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists and Cardiovascular Hemodynamics

GLP-1 receptor agonists are a class of drugs primarily used in the management of type 2 diabetes. Beyond their glucose-lowering effects, they have demonstrated significant impacts on the cardiovascular system.

Mechanism of Action

GLP-1 receptors are expressed in various tissues, including the heart and blood vessels. Activation of these receptors initiates a cascade of intracellular signaling events that can influence cardiovascular function.

Figure 1: Simplified signaling pathway of GLP-1 receptor activation.

Key Hemodynamic Effects

The cardiovascular effects of GLP-1 receptor agonists are multifaceted and can lead to changes in several key hemodynamic parameters.

| Hemodynamic Parameter | Observed Effect | Potential Mechanism |

| Heart Rate | Increase | Direct chronotropic effect on the sinoatrial node, potentially mediated by PKA. |

| Blood Pressure | Decrease (Systolic & Diastolic) | Vasodilation through nitric oxide-dependent pathways; natriuresis and diuresis. |

| Cardiac Output | Variable / Slight Increase | May increase due to the rise in heart rate, though this can be offset by changes in stroke volume. |

| Myocardial Contractility | Potential for positive inotropic effects | Direct effects on cardiomyocytes, though the clinical significance in humans is still under investigation. |

Experimental Protocols for Assessing Hemodynamic Effects of GLP-1 Agonists

Preclinical Models (e.g., Rodent Models of Hypertension):

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) or Angiotensin II-infused mice.

-

Drug Administration: Chronic subcutaneous infusion of the GLP-1 agonist or placebo via osmotic mini-pumps.

-

Hemodynamic Monitoring:

-

Telemetry: Implantation of radiotelemetry transmitters to continuously monitor blood pressure and heart rate in conscious, freely moving animals. This method avoids the confounding effects of anesthesia and restraint.

-

Echocardiography: Transthoracic echocardiography to assess cardiac structure and function, including left ventricular ejection fraction, fractional shortening, and cardiac output.

-

-

Data Analysis: Comparison of hemodynamic parameters between the treatment and placebo groups over the study duration.

Figure 2: Workflow for preclinical hemodynamic assessment.

Part 2: Glycoprotein IIb/IIIa Inhibitors and Cardiovascular Hemodynamics

Glycoprotein IIb/IIIa inhibitors are potent antiplatelet agents primarily used in the setting of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). Their primary role is to prevent thrombosis, which indirectly impacts cardiovascular hemodynamics by improving coronary blood flow.

Mechanism of Action

These agents block the final common pathway of platelet aggregation by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of activated platelets.

Figure 3: Mechanism of action of Glycoprotein IIb/IIIa inhibitors.

Key Hemodynamic Effects

The hemodynamic effects of GP IIb/IIIa inhibitors are largely secondary to their anti-thrombotic actions, which can lead to improved myocardial perfusion.

| Hemodynamic Parameter | Observed Effect | Potential Mechanism |

| Coronary Blood Flow | Increase | Prevention of platelet thrombi in coronary arteries, leading to improved epicardial and microvascular perfusion. |

| Left Ventricular Function | Improvement | In the context of ACS, improved coronary flow can reduce myocardial ischemia and improve contractility. |

| Systemic Blood Pressure | Generally No Direct Effect | These agents do not have a direct effect on systemic vascular tone. |

| Heart Rate | Generally No Direct Effect | No direct chronotropic effects. |

Experimental Protocols for Assessing Hemodynamic Effects of GP IIb/IIIa Inhibitors

Clinical Trial Setting (e.g., Patients undergoing PCI):

-

Patient Population: Patients with ACS (e.g., unstable angina, non-ST-elevation myocardial infarction) scheduled for PCI.

-

Intervention: Intravenous administration of a GP IIb/IIIa inhibitor (e.g., eptifibatide, tirofiban) or placebo, in addition to standard dual antiplatelet therapy.

-

Hemodynamic and Perfusion Assessment:

-

Coronary Angiography: Assessment of Thrombolysis in Myocardial Infarction (TIMI) flow grade and Myocardial Blush Grade (MBG) before and after PCI.

-

Invasive Hemodynamics: Measurement of intracoronary pressure and flow using a pressure-wire or Doppler-wire to calculate the Index of Microcirculatory Resistance (IMR) and Coronary Flow Reserve (CFR).

-

Electrocardiogram (ECG): Monitoring for resolution of ST-segment deviation.

-

-

Data Analysis: Comparison of perfusion and hemodynamic parameters between the treatment and placebo groups.

Figure 4: Clinical trial workflow for assessing GP IIb/IIIa inhibitors during PCI.

Conclusion

While a specific compound "this compound" could not be identified, this technical guide provides a comprehensive overview of the cardiovascular hemodynamic effects of two major drug classes: GLP-1 receptor agonists and Glycoprotein IIb/IIIa inhibitors. The provided experimental protocols and signaling pathway diagrams offer a robust framework for researchers and drug development professionals to understand and investigate the cardiovascular properties of novel therapeutic agents. Should "this compound" be a compound within one of these classes, this guide serves as a relevant and detailed starting point for its hemodynamic characterization. Further investigation would require specific information on the chemical structure and biological targets of this compound.

In-Depth Pharmacological Profile of GP2-114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GP2-114 is a novel catecholamine mimetic with significant potential for cardiovascular research and therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, drawing from available preclinical data. As established in the foundational research, this compound, a 50% mixture of the RR and RS diastereoisomers of GP-2-128, exhibits an identical pharmacological profile to the pure RR diastereoisomer, GP-2-128.[1][2][3] Therefore, this document will detail the integrated cardiovascular actions, receptor binding affinities, and functional effects of this compound, referring to the data generated for GP-2-128.

Mechanism of Action

This compound is a potent and long-acting catecholamine that functions as a beta-adrenoceptor agonist .[1][2][3] Its primary mechanism of action involves the stimulation of beta-adrenergic receptors, leading to downstream signaling cascades that mediate its cardiovascular effects. The inotropic (contractility) and chronotropic (heart rate) effects of this compound are predominantly attributed to its interaction with these receptors.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound (as GP-2-128) in comparison to established adrenergic agents like isoproterenol (ISO) and dobutamine (DOB).

Table 1: In Vivo Cardiovascular Effects in Anesthetized Dogs

| Parameter | Effect of this compound (as GP-2-128) | Comparative Potency |

| Left Ventricular Pressure (LVdP/dtmax) | Significant Increase | 18,000x > Dobutamine; 52x > Isoproterenol[2][3] |

| Cardiac Output (CO) | Significant Increase | - |

| Heart Rate (HR) | Significant Increase | Less than Isoproterenol for a given inotropic effect[2][3] |

| Total Peripheral Vascular Resistance (TPVR) | Reduction | Less effective than Isoproterenol[2][3] |

| Duration of Action | Significantly longer than Dobutamine or Isoproterenol | - |

Table 2: Receptor Binding and Functional Assay Data

| Assay Type | Receptor/Tissue | Parameter | This compound (as GP-2-128) | Isoproterenol (ISO) | Dobutamine (DOB) |

| Competition Binding Assay | Cardiac Beta-1 Adrenoceptors | Affinity Constant (KA) | 8.09[1] | 6.04[1] | 4.49[1] |

| Functional Assay (Relaxation) | Guinea Pig Trachea (precontracted with histamine) | pD2 value | 10.0 ± 0.1[1] | 8.2 ± 0.1[1] | - |

| Functional Assay (Contraction) | Isolated Rat Aortic Rings (Alpha-1 effect) | Potency | Less potent than Dobutamine | - | More potent than GP-2-128[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound (as GP-2-128).

In Vivo Cardiovascular Studies in Anesthetized Dogs

-

Animal Model: Anesthetized dogs were used to evaluate the systemic cardiovascular effects.

-

Drug Administration: GP2-128, isoproterenol, and dobutamine were administered to compare their effects.

-

Hemodynamic Monitoring:

-

Left ventricular pressure (LVdP/dtmax) was measured to assess myocardial contractility.

-

Cardiac output (CO) was monitored to determine the volume of blood pumped by the heart.

-

Heart rate (HR) was continuously recorded.

-

Total peripheral vascular resistance (TPVR) was calculated to assess the overall resistance to blood flow in the systemic circulation.

-

-

Receptor Blockade: Propranolol, a non-selective beta-blocker, was used to confirm that the inotropic and chronotropic effects of GP-2-128 were mediated by beta-adrenoceptors.[1][2][3]

Competition Binding Assays for Beta-1 Adrenoceptor Affinity

-

Preparation: Membranes from cardiac tissue expressing beta-1 adrenoceptors were prepared.

-

Assay Principle: A radiolabeled ligand known to bind to beta-1 adrenoceptors was incubated with the cardiac membranes in the presence of varying concentrations of unlabeled GP-2-128, isoproterenol, or dobutamine.

-

Data Analysis: The ability of the test compounds to displace the radioligand was measured, and the data were used to calculate the affinity constant (KA) for each compound. A higher KA value indicates a higher binding affinity.

Functional Assays in Isolated Tissues

-

Guinea Pig Trachea Relaxation Assay (Beta-2 Adrenoceptor Activity):

-

Tracheal smooth muscle strips from guinea pigs were isolated and mounted in an organ bath.

-

The tissues were pre-contracted with histamine to induce a stable level of tone.

-

Cumulative concentrations of GP-2-128 or isoproterenol were added to the bath, and the resulting relaxation of the tracheal muscle was measured.

-

The concentration-response curves were used to determine the pD2 value, which represents the negative logarithm of the EC50 (the concentration required to produce 50% of the maximal response).

-

-

Rat Aortic Ring Contraction Assay (Alpha-1 Adrenoceptor Activity):

-

Aortic rings from rats were isolated and mounted in an organ bath.

-

Increasing concentrations of GP-2-128 or dobutamine were added to assess their ability to induce contraction, which is indicative of alpha-1 adrenoceptor agonism.

-

The potency of each compound was compared based on the concentration required to elicit a contractile response.

-

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The primary signaling cascade initiated by this compound at the beta-adrenergic receptor is depicted below.

References

A Technical Guide to the Characterization of Novel Ligands for G Protein-Coupled Receptor Signaling

Disclaimer: Publicly available scientific literature does not contain sufficient information on "GP2-114" as a broad tool for studying a wide range of G protein-coupled receptor (GPCR) signaling pathways. Existing references identify it as a specialized catecholamine mimetic for cardiovascular research. Therefore, this guide provides a comprehensive framework for the characterization of a hypothetical novel compound, herein referred to as "Compound X," for studying GPCR signaling, adhering to the requested in-depth technical format.

This guide is intended for researchers, scientists, and drug development professionals actively involved in the pharmacological characterization of novel compounds targeting GPCRs. It outlines the core experimental procedures and data analysis required to determine the binding affinity, functional potency, and signaling profile of a new chemical entity.

Initial Characterization: Receptor Binding Affinity

The first step in characterizing a novel compound is to determine its affinity for the target receptor(s). This is typically achieved through competitive binding assays, where the test compound's ability to displace a known radiolabeled or fluorescently-labeled ligand is measured. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

Data Presentation: Binding Affinity of Compound X

The following table summarizes hypothetical binding data for Compound X against a panel of GPCRs.

| Receptor Subtype | Radioligand | Ki (nM) of Compound X | Hill Slope |

| Adrenergic α2A | [3H]-Rauwolscine | 15.2 | 0.98 |

| Dopamine D2 | [3H]-Spiperone | 250.6 | 1.02 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 89.4 | 0.95 |

| Muscarinic M2 | [3H]-NMS | > 10,000 | N/A |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical competitive radioligand binding assay using cell membranes expressing the target GPCR.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radioligand specific for the target receptor (e.g., [3H]-Rauwolscine for the α2A adrenergic receptor)

-

Compound X (test ligand)

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM phentolamine for the α2A receptor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

Harvester

Procedure:

-

Prepare serial dilutions of Compound X in the binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of the radioligand (typically at its Kd value).

-

Either Compound X at varying concentrations, buffer for total binding, or the non-specific binding control.

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: Second Messenger Assays

Once binding affinity is established, the functional activity of the compound is assessed. GPCRs signal through various intracellular pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium.[1]

Data Presentation: Functional Activity of Compound X at the α2A Adrenergic Receptor

The following table summarizes the functional potency and efficacy of Compound X in a cAMP assay, indicating its effect on adenylyl cyclase activity. Since the α2A receptor is typically Gi-coupled, an agonist will inhibit adenylyl cyclase and decrease cAMP levels.

| Assay Type | Agonist | Potency (EC50, nM) of Compound X | Efficacy (% of control agonist) |

| cAMP Inhibition | Clonidine | 32.5 | 95% |

Experimental Protocol: cAMP Assay (HTRF)

This protocol outlines a common method for measuring changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

CHO or HEK293 cells stably expressing the GPCR of interest (e.g., α2A adrenergic receptor)

-

cAMP standard

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for Gi-coupled receptors)

-

Compound X

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

-

Lysis buffer

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Seed the cells in 384-well plates and culture overnight.

-

Remove the culture medium and add a stimulation buffer.

-

For a Gi-coupled receptor assay, add Compound X at various concentrations, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. For a Gs-coupled receptor, forskolin is not needed.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells by adding the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the Compound X concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Downstream Signaling: β-Arrestin Recruitment

In addition to G protein-mediated signaling, many GPCRs also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[2] Assays that measure the recruitment of β-arrestin to the activated receptor are crucial for understanding the full signaling profile of a compound, including potential for biased agonism.

Data Presentation: β-Arrestin Recruitment for Compound X

The following table shows the potency and efficacy of Compound X in inducing β-arrestin recruitment to the α2A adrenergic receptor.

| Assay Type | Agonist | Potency (EC50, nM) of Compound X | Efficacy (% of control agonist) |

| β-Arrestin 2 Recruitment | Clonidine | 78.1 | 88% |

Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a common method for measuring β-arrestin recruitment, such as the PathHunter assay from DiscoverX.[2][3]

Materials:

-

U2OS or CHO cells engineered to co-express the GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA).[2]

-

Compound X

-

Control agonist

-

Assay buffer

-

Detection reagents (containing substrate for the complemented enzyme)

-

White, solid-bottom 96- or 384-well plates

-

Luminometer

Procedure:

-

Plate the engineered cells in the assay plates and culture overnight.

-

Prepare serial dilutions of Compound X in the assay buffer.

-

Remove the culture medium and add the diluted compounds to the cells.

-

Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents to the wells.

-

Incubate for 60 minutes at room temperature in the dark to allow the chemiluminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Mandatory Visualizations

Signaling Pathways

Caption: Overview of the three main GPCR signaling pathways: Gs, Gi, and Gq.

Experimental Workflow

Caption: A typical workflow for the pharmacological characterization of a novel GPCR ligand.

References

Unraveling the Neuronal Signaling Interactions of GP2-114: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a synthesized overview based on publicly available data. The compound GP2-114 is a sparsely documented catecholamine mimetic, and the information regarding its specific effects on neuronal signaling pathways is limited and, in some cases, conflicting. This guide aims to consolidate the available information and provide a framework for potential future research.

Introduction: The Enigmatic Profile of this compound

This compound, a compound identified by the CAS number 130783-39-0 and molecular formula C₁₉H₂₄N₂O₄, is categorized as a catecholamine motility mimetic. While its primary documented application lies in the study of cardiovascular conditions, particularly coronary artery disease, some commercial suppliers have classified it as a modulator of neuronal signaling, targeting adrenergic receptors. This assertion, however, is not substantially supported by dedicated peer-reviewed research, presenting a significant knowledge gap for neuropharmacologists and drug development professionals.

A notable point of ambiguity arises from the frequent citation of research pertaining to a different compound, GP-2-128, in the technical datasheets for this compound. The structural and functional relationship between these two molecules remains unclarified in the available literature, adding a layer of complexity to the definitive characterization of this compound's biological activity.

This technical guide endeavors to provide a comprehensive overview of the theoretical neuronal signaling pathways that this compound may influence, based on its classification as a catecholamine mimetic and its putative interaction with adrenergic receptors. The subsequent sections will delve into the hypothetical mechanisms of action, potential experimental protocols to elucidate its function, and conceptual signaling pathway diagrams.

Hypothetical Mechanism of Action: this compound as an Adrenergic Modulator

As a catecholamine mimetic, this compound is presumed to interact with adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that are the targets of the catecholamines norepinephrine and epinephrine. These receptors are widely distributed throughout the central and peripheral nervous systems and are pivotal in regulating a vast array of physiological and cognitive processes.

The primary adrenergic receptor subtypes are α₁, α₂, β₁, β₂, and β₃. The interaction of this compound with these receptors could lead to a cascade of intracellular events, influencing neuronal excitability, neurotransmitter release, and gene expression.

Table 1: Potential Adrenergic Receptor-Mediated Effects of this compound in Neurons

| Receptor Subtype | Second Messenger System | Potential Downstream Neuronal Effects |

| α₁-Adrenergic | Gq → PLC → IP₃ + DAG | ↑ Intracellular Ca²⁺, Activation of PKC → Modulation of ion channels, Neurotransmitter release, Synaptic plasticity |

| α₂-Adrenergic | Gi → ↓ Adenylyl Cyclase | ↓ cAMP → Inhibition of PKA → Presynaptic inhibition of neurotransmitter release, Hyperpolarization |

| β-Adrenergic (β₁, β₂, β₃) | Gs → ↑ Adenylyl Cyclase | ↑ cAMP → Activation of PKA → Phosphorylation of ion channels and transcription factors (e.g., CREB), Enhancement of synaptic transmission, Regulation of neuronal survival and differentiation |

This table is a theoretical representation of potential effects and is not based on direct experimental evidence for this compound.

Proposed Experimental Protocols for Elucidating Neuronal Effects

To validate the hypothesized neuronal activity of this compound and to gather quantitative data, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experimental approaches.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing individual human adrenergic receptor subtypes (e.g., HEK293 cells expressing α₁A, α₂A, β₁, β₂, etc.).

-

Radioligand Binding: Conduct competitive binding assays using a known radiolabeled antagonist for each receptor subtype (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [³H]dihydroalprenolol for β).

-

Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) of this compound for each receptor subtype by nonlinear regression analysis of the competition binding curves.

Second Messenger Assays

Objective: To functionally characterize the effect of this compound on the downstream signaling of adrenergic receptors.

Methodology:

-

Cell Culture: Culture appropriate neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

cAMP Measurement (for α₂ and β receptors):

-

Treat cells with varying concentrations of this compound, with or without a known adrenergic agonist/antagonist.

-

Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Intracellular Calcium Measurement (for α₁ receptors):

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure changes in intracellular calcium concentration using a fluorescence plate reader or fluorescence microscopy.

-

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of this compound for modulating second messenger levels.

Electrophysiological Recordings

Objective: To investigate the effects of this compound on neuronal excitability and synaptic transmission.

Methodology:

-

Slice Preparation: Prepare acute brain slices from relevant regions (e.g., hippocampus, prefrontal cortex) of rodents.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons within the brain slices.

-

Drug Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing varying concentrations of this compound.

-

Data Acquisition: Record changes in resting membrane potential, input resistance, action potential firing properties, and synaptic currents (e.g., excitatory postsynaptic currents - EPSCs, inhibitory postsynaptic currents - IPSCs).

-

Data Analysis: Quantify the effects of this compound on the recorded electrophysiological parameters.

Visualization of Hypothetical Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling cascades that could be initiated by the interaction of this compound with different adrenergic receptor subtypes in a neuron.

This compound and the α₁-Adrenergic Pathway

Caption: Hypothetical activation of the α₁-adrenergic pathway by this compound.

This compound and the α₂-Adrenergic Pathway

Caption: Hypothetical inhibition of neuronal activity via the α₂-adrenergic pathway by this compound.

This compound and the β-Adrenergic Pathway

Caption: Hypothetical modulation of gene expression by this compound through the β-adrenergic pathway.

Conclusion and Future Directions

The experimental protocols and hypothetical pathway diagrams presented in this guide are intended to serve as a foundational framework for future research. Rigorous investigation is required to:

-

Confirm the adrenergic receptor binding profile of this compound.

-

Quantify its functional effects on downstream second messenger systems in neuronal cells.

-

Elucidate its impact on neuronal excitability and synaptic plasticity.

-

Clarify its relationship with the compound GP-2-128.

Such studies will be crucial in transitioning this compound from a compound of hypothetical neuronal interest to a well-characterized pharmacological tool, potentially unlocking new avenues for therapeutic development in neurological disorders. Researchers in academia and the pharmaceutical industry are encouraged to undertake these investigations to fill the existing knowledge void.

No Public Data Available for GP2-114

Following a comprehensive search for "GP2-114," no publicly available information was found pertaining to a pharmaceutical compound, biologic, or other therapeutic agent with this designation. The search results were predominantly related to the former motor racing series, the GP2 Series.

This absence of data prevents the creation of the requested in-depth technical guide. Without foundational information on the discovery, development, mechanism of action, and experimental data for this compound, it is not possible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No numerical data (e.g., IC50, pharmacokinetic parameters, clinical trial outcomes) is available to summarize in tabular format.

-

Detailed Experimental Protocols: Without access to publications, patents, or other technical documents, the methodologies for key experiments cannot be provided.

-

Signaling Pathway and Workflow Visualization: The lack of information on the biological target and mechanism of action of this compound makes it impossible to create accurate diagrams of signaling pathways or experimental workflows.

It is possible that this compound is an internal project code that has not been publicly disclosed, a compound that is in a very early stage of development with no associated publications, or a designation that is not accurate.

If you can provide an alternative name, a corporate or academic affiliation associated with its development, or any other identifying information, a more targeted and potentially successful search can be conducted.

Methodological & Application

Application Notes and Protocols for Transdermal Iontophoresis of GP2-114

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transdermal drug delivery offers a non-invasive route for administering therapeutic agents, avoiding first-pass metabolism and providing controlled release. However, the skin's formidable barrier, the stratum corneum, significantly limits the penetration of many molecules, particularly large and hydrophilic compounds like peptides. Iontophoresis, an electrically assisted delivery technique, enhances the transport of charged molecules across the skin by applying a low-level electrical current. This process facilitates the movement of ions and charged molecules through the skin via two primary mechanisms: electrorepulsion and electroosmosis.

This document provides a detailed protocol for the transdermal iontophoresis of the novel cationic peptide, GP2-114. The following sections outline the principles, experimental procedures, and key parameters for achieving efficient and reproducible delivery of this compound across the skin.

Principles of Iontophoresis for Peptide Delivery

Iontophoresis utilizes an electric potential to drive charged molecules across the skin. For a cationic peptide like this compound, the drug solution is placed under the anode (positive electrode). The application of a direct current repels the positively charged peptide, forcing its movement through the skin towards the cathode (negative electrode).

Several factors influence the efficiency of iontophoretic peptide delivery:

-

Physicochemical Properties of the Peptide : Molecular size, charge, and lipophilicity of this compound will impact its transport.

-

Formulation : The pH, ionic strength, and concentration of the this compound solution are critical. The pH should be optimized to ensure maximum ionization of the peptide.

-

Iontophoretic Parameters : The applied current density (mA/cm²) and the duration of application directly control the rate and amount of drug delivered.[1][2]

-

Skin Physiology : The thickness, integrity, and regional variation of the skin can affect permeation.

Experimental Protocol: In Vitro Transdermal Iontophoresis of this compound

This protocol describes an in vitro study using Franz diffusion cells to evaluate the transdermal iontophoresis of this compound.

Materials and Equipment

-

This compound peptide (assume cationic nature)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEPES buffer

-

Sodium chloride (NaCl)

-

Silver/silver chloride (Ag/AgCl) electrodes

-

Direct current power supply

-

Franz diffusion cells

-

Excised human or porcine skin[3]

-

High-performance liquid chromatography (HPLC) system for this compound analysis

-

Standard laboratory glassware and consumables

Experimental Workflow

Caption: Workflow for in vitro transdermal iontophoresis of this compound.

Detailed Methodology

-

Skin Preparation :

-

Thaw frozen excised human or porcine skin at room temperature.

-

Carefully remove any subcutaneous fat and connective tissue.

-

Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

-

Visually inspect the skin for any defects or damage.

-

-

Franz Diffusion Cell Setup :

-

Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.

-

Allow the setup to equilibrate for at least 30 minutes.

-

-

Preparation of this compound Formulation :

-

Iontophoresis Procedure :

-

Add the this compound donor solution to the donor compartment.

-

Place the Ag/AgCl anode in the donor compartment and the Ag/AgCl cathode in the receptor compartment.

-

Connect the electrodes to a constant current DC power supply.

-

Apply a constant current density, typically in the range of 0.1 to 0.5 mA/cm².[2]

-

Conduct the experiment for a predetermined duration (e.g., 4-8 hours).

-

Include a passive control group (no current application) to quantify the enhancement provided by iontophoresis.

-

-

Sampling and Analysis :

-

At predetermined time intervals (e.g., every hour), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.

-

Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Data Presentation

The quantitative data from the experiment should be summarized in tables for clear comparison.

Table 1: Effect of Current Density on Transdermal Flux of this compound

| Current Density (mA/cm²) | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) | Enhancement Ratio* |

| 0 (Passive) | 0.5 ± 0.1 | 0.05 ± 0.01 | 1 |

| 0.1 | 5.2 ± 0.8 | 0.52 ± 0.08 | 10.4 |

| 0.3 | 14.8 ± 2.1 | 1.48 ± 0.21 | 29.6 |

| 0.5 | 25.3 ± 3.5 | 2.53 ± 0.35 | 50.6 |

*Enhancement Ratio = Iontophoretic Flux / Passive Flux

Table 2: Influence of Donor Solution pH on this compound Permeation (at 0.5 mA/cm²)

| Donor pH | Net Charge of this compound | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) |

| 5.0 | +3 | 28.1 ± 4.0 | 2.81 ± 0.40 |

| 6.0 | +2 | 25.3 ± 3.5 | 2.53 ± 0.35 |

| 7.4 | +1 | 18.9 ± 2.7 | 1.89 ± 0.27 |

Signaling Pathway Considerations

While the primary mechanism of iontophoresis is physical enhancement of transport, the delivered peptide may subsequently interact with cellular signaling pathways in the skin or underlying tissues. The specific pathway will depend on the therapeutic target of this compound. For a hypothetical anti-inflammatory peptide, the pathway might involve the inhibition of pro-inflammatory cytokine production.

Caption: Hypothetical signaling pathway for an anti-inflammatory peptide.

Conclusion